molecular formula C21H23N3O2S B2454862 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1234896-16-2

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No. B2454862
CAS RN: 1234896-16-2
M. Wt: 381.49
InChI Key: NCQKGYXTWFUSCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a naphthalene sulfonamide group, a pyridin-2-yl group, and a piperidin-4-yl group . These types of compounds are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. For example, the sulfonamide group might undergo hydrolysis, and the pyridinyl group might participate in electrophilic aromatic substitution .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has demonstrated promising anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

GlyT1 Inhibition

Another study reported the discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide as a selective and effective GlyT1 inhibitor. This compound shows promise in regulating glycine transport protein 1 (GlyT1), which plays a role in neurotransmission and neuropsychiatric disorders .

Other Pharmacological Activities

While the above applications are well-documented, further research is needed to explore additional pharmacological activities associated with this compound. Pyrimidine derivatives, in general, have been investigated for antimicrobial, antiviral, antitumor, and other therapeutic properties . However, specific studies on this particular compound are limited.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being developed as a drug, it might interact with specific proteins or enzymes in the body .

Future Directions

Future research on this compound could involve further optimization of its synthesis, detailed study of its mechanism of action, and extensive safety and efficacy testing .

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-7-18-6-1-2-8-19(18)20)23-16-17-11-14-24(15-12-17)21-10-3-4-13-22-21/h1-10,13,17,23H,11-12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQKGYXTWFUSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

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